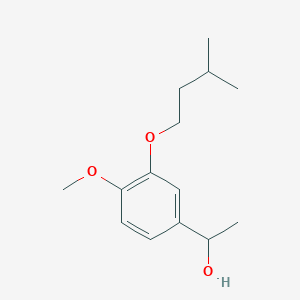
1-(3-(Isopentyloxy)-4-methoxyphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Isopentyloxy)-4-methoxyphenyl)ethanol is an organic compound distinguished by its unique structural configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Isopentyloxy)-4-methoxyphenyl)ethanol typically starts from commercially available phenol derivatives. A common approach involves the alkylation of 4-methoxyphenol with isopentyl bromide under basic conditions to yield 3-(isopentyloxy)-4-methoxyphenol. This intermediate can be further treated with ethylmagnesium bromide (Grignard reagent) to introduce the ethanol group.
Reaction Conditions:
Alkylation: Basic conditions, typically using potassium carbonate in a suitable solvent like dimethylformamide (DMF)
Grignard reaction: Ethylmagnesium bromide in diethyl ether
Industrial Production Methods
Industrial production leverages large-scale reactors, optimized temperatures, and continuous flow systems to maximize yield and efficiency. Reagents are often introduced in a controlled manner to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(Isopentyloxy)-4-methoxyphenyl)ethanol can undergo several types of chemical reactions:
Oxidation: Can be oxidized to the corresponding ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The alcohol group can be reduced using lithium aluminum hydride (LiAlH4).
Substitution: The methoxy and isopentyloxy groups are susceptible to nucleophilic substitution under specific conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane or potassium permanganate in aqueous solution
Reduction: LiAlH4 in ether solvents
Substitution: Sodium hydride (NaH) in DMF
Major Products Formed
Oxidation: Corresponding ketone or aldehyde
Reduction: Simplified alcohols with one or more groups reduced
Substitution: New compounds with replaced substituents
Applications De Recherche Scientifique
1-(3-(Isopentyloxy)-4-methoxyphenyl)ethanol has found several applications across diverse fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, particularly in cellular studies.
Medicine: Explored for its pharmacological properties, including possible anti-inflammatory and analgesic effects.
Industry: Utilized in the manufacture of specialty chemicals and potentially as a precursor in the synthesis of performance materials.
Mécanisme D'action
The compound’s effects arise from its ability to interact with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in metabolic pathways
Pathways Involved: Inhibition of specific enzymes, leading to altered biochemical pathways and therapeutic effects
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methoxyphenyl)ethanol
1-(3-Hydroxy-4-methoxyphenyl)ethanol
1-(3-(Tert-butoxy)-4-methoxyphenyl)ethanol
Unique Features
Compared to these compounds, 1-(3-(Isopentyloxy)-4-methoxyphenyl)ethanol stands out due to the isopentyloxy group, which imparts unique steric and electronic properties, influencing its reactivity and interactions.
This overview captures the essence of this compound and its significance in various scientific and industrial contexts. What else do you find fascinating about chemistry?
Propriétés
IUPAC Name |
1-[4-methoxy-3-(3-methylbutoxy)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3/c1-10(2)7-8-17-14-9-12(11(3)15)5-6-13(14)16-4/h5-6,9-11,15H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTAEDPDKHCDHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=CC(=C1)C(C)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
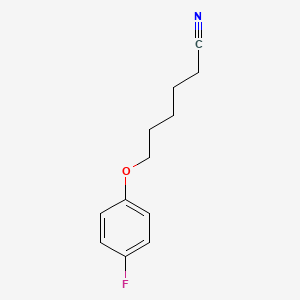
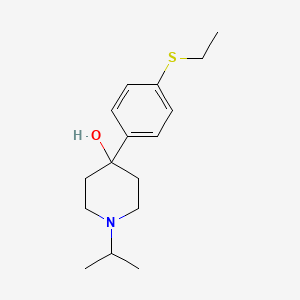
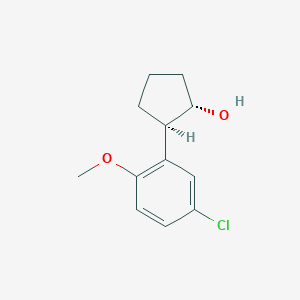
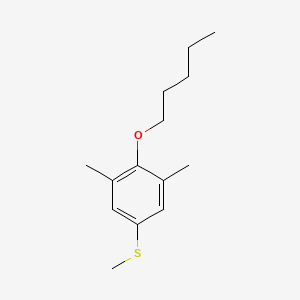
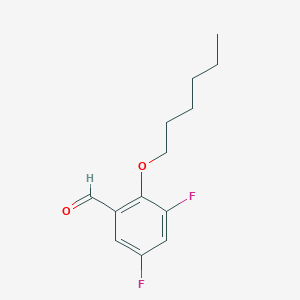
![1-(2,3-Dichlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol](/img/structure/B7999088.png)
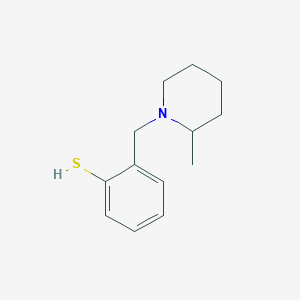
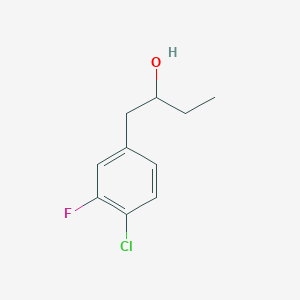
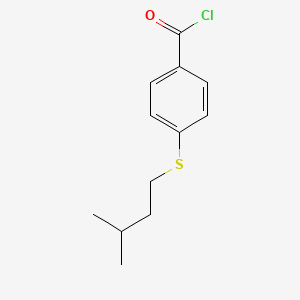
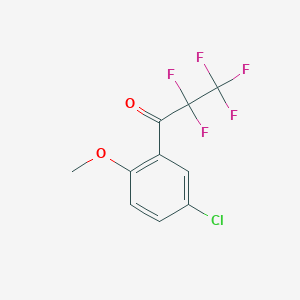
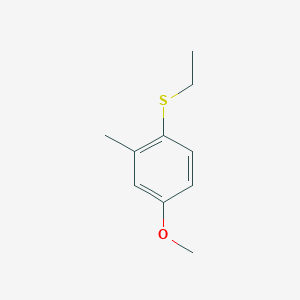
![2-Chloro-5-[2-(1,3-dioxanyl)]-1-pentene](/img/structure/B7999143.png)
![1-Bromo-4-fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999149.png)

